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Compound of Interest

Compound Name: 2-Formyl-5-methylbenzonitrile

Cat. No.: B1439265 Get Quote

Introduction
2-Formyl-5-methylbenzonitrile (CAS No: 27613-33-8) is a bifunctional aromatic compound featuring both an aldehyde (formyl)

and a nitrile functional group.[1][2][3] This unique arrangement makes it a valuable intermediate in organic synthesis, particularly

in the development of pharmaceuticals, agrochemicals, and specialty dyes.[2][4] The precise arrangement of these functional

groups on the benzene ring is critical to its reactivity and the properties of the resulting downstream products. Therefore,

unambiguous confirmation of its structure is a paramount step in any research or development workflow.

This in-depth guide provides a comprehensive framework for the structural elucidation of 2-Formyl-5-methylbenzonitrile.

Moving beyond a simple recitation of data, this document details the strategic application of modern spectroscopic techniques,

explaining the causal relationships between molecular structure and spectral output. It is designed for researchers, chemists, and

drug development professionals who require a robust, self-validating methodology for molecular characterization.

Molecular & Physicochemical Profile
A foundational understanding begins with the compound's basic properties. These data provide the initial parameters for

selecting analytical techniques and predicting spectral outcomes.

Property Value Source

CAS Number 27613-33-8 [1][2][5]

Molecular Formula C₉H₇NO [1]

Molecular Weight 145.16 g/mol [1][5]

Synonyms
5-Methylphthalaldehydonitrile; m-Tolunitrile,

6-formyl-
[1][3]

Purity ≥98% (Typical Commercial Grade) [1]

Storage
2-8°C, under inert atmosphere (e.g.,

Nitrogen)
[1][2]

The Spectroscopic Elucidation Workflow: An Integrated Approach
The definitive confirmation of a molecular structure is not achieved by a single technique but by the convergence of evidence

from multiple, orthogonal analytical methods. Our approach relies on three pillars of modern spectroscopy: Nuclear Magnetic
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Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the

structural puzzle, and together they form a self-validating system.
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Figure 1: The integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing

the chemical shifts, coupling patterns, and integration of signals, we can deduce the precise connectivity of atoms.[6]

¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a detailed picture of the hydrogen atoms in the molecule. For 2-Formyl-5-methylbenzonitrile,

we expect four distinct signals corresponding to the four unique proton environments.
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Signal Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration Rationale

Aldehyde-H ~10.4 Singlet (s) 1H

The formyl proton is

highly deshielded due to

the powerful electron-

withdrawing and

anisotropic effects of the

carbonyl group, placing

it far downfield.

Aromatic-H (H6) ~7.9 Doublet (d) 1H

This proton is ortho to

the strongly electron-

withdrawing aldehyde

group, leading to

significant deshielding. It

is coupled to H4.

Aromatic-H (H4) ~7.7 Doublet (d) 1H

This proton is ortho to

the electron-withdrawing

nitrile group. It is

coupled to H6.

Aromatic-H (H3) ~7.5
Singlet (s) or narrow

triplet
1H

This proton is adjacent

to two substituted

carbons, resulting in

minimal or no coupling

to other protons.

Methyl-H ~2.5 Singlet (s) 3H

The methyl protons are

attached to the aromatic

ring and appear as a

characteristic singlet in

the aliphatic region.

digraph "Proton_Assignments" {

graph [fontname="Arial"];

node [fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=10];

mol [label="", shape=none, image="https://i.imgur.com/2sJtXQv.png", width="2.5", height="2.5"];

}

Figure 2: ¹H NMR proton assignments for 2-Formyl-5-methylbenzonitrile.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, all nine carbon

atoms are chemically distinct and should produce nine separate signals.
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Signal Assignment Expected Chemical Shift (δ, ppm) Rationale

C=O (Aldehyde) ~191

The carbonyl carbon is the most

deshielded carbon due to the double bond

to oxygen.

Aromatic C-H 125-138

Aromatic carbons typically resonate in this

region. The specific shifts depend on the

electronic effects of the attached functional

groups.

Aromatic C (quaternary) 135-145

The quaternary carbons attached to the

methyl, formyl, and nitrile groups will have

distinct shifts.

C≡N (Nitrile) ~117

The nitrile carbon has a characteristic

chemical shift that is distinct from aromatic

carbons.

Aromatic C-CN ~112
The carbon atom to which the nitrile group

is attached is typically shielded.

CH₃ (Methyl) ~21
The aliphatic methyl carbon is highly

shielded and appears far upfield.

Experimental Protocol: NMR Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, typically Chloroform-d (CDCl₃) or

Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its simplicity.

Sample Weighing: Accurately weigh 5-10 mg of 2-Formyl-5-methylbenzonitrile.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR

tube.

Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the solution is homogeneous.

Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument

protocols.

Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is exceptionally useful for the rapid and definitive identification of key functional groups.[7] The nitrile (C≡N) and

aldehyde (C=O) groups of the target molecule have highly characteristic absorption bands in regions of the spectrum that are

often free from other interfering signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1439265?utm_src=pdf-body
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Expected Wavenumber
(cm⁻¹)

Band Characteristics Confirmation

Aromatic C-H Stretch 3100 - 3000 Medium to weak, sharp
Presence of the benzene ring.

[7]

Aliphatic C-H Stretch < 3000 Medium, sharp
Presence of the methyl group.

[7]

Nitrile (C≡N) Stretch 2240 - 2220 Strong, sharp

Confirms the presence of the

nitrile functional group. This is a

highly diagnostic peak.[8]

Aldehyde (C=O) Stretch 1710 - 1690 Strong, sharp

Confirms the presence of the

conjugated aldehyde carbonyl

group.

Aromatic C=C Bending 1600 - 1450 Medium to strong, sharp

Overtone and combination

bands confirming the aromatic

ring substitution pattern.

Experimental Protocol: IR Sample Preparation (KBr Pellet Method)
Sample Preparation: Grind a small amount (1-2 mg) of 2-Formyl-5-methylbenzonitrile with ~100 mg of dry, spectroscopic-

grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent or

translucent pellet.

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental

formula. This technique provides the ultimate confirmation of the compound's identity.

Expected Mass Spectrum Data
Molecular Ion (M⁺•): The primary piece of information is the molecular ion peak. For C₉H₇NO, the expected monoisotopic mass

is 145.0528 g/mol . A low-resolution instrument will show a peak at m/z = 145.[1]

High-Resolution MS (HRMS): An HRMS analysis (e.g., ESI-TOF) is crucial for unambiguous formula confirmation. The

experimentally measured mass should match the theoretical mass to within a few parts per million (ppm).

Calculated for [M+H]⁺ (C₉H₈NO⁺): 146.0600

Key Fragmentation Patterns: Electron Ionization (EI) would likely induce characteristic fragmentation. Key expected fragments

include:

[M-1]⁺ (m/z 144): Loss of the aldehydic hydrogen.

[M-29]⁺ (m/z 116): Loss of the formyl radical (•CHO).
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[M-26]⁺ (m/z 119): Loss of the nitrile group (•CN).

Experimental Protocol: MS Sample Preparation (ESI Method)
Solvent Selection: Choose a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the chosen solvent.

Infusion: The solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low

flow rate (e.g., 5-10 µL/min).

Analysis: Acquire the mass spectrum in positive or negative ion mode. Positive mode is typically used to observe the [M+H]⁺ or

[M+Na]⁺ adducts.

Conclusion: A Self-Validating Structural Portrait
The structural elucidation of 2-Formyl-5-methylbenzonitrile is achieved through the synergistic interpretation of NMR, IR, and

MS data.

MS confirms the molecular formula is C₉H₇NO.

IR definitively identifies the presence of the critical C≡N and C=O functional groups.

NMR maps the molecular skeleton, confirming a 1,2,4-trisubstituted benzene ring and establishing the precise relative

positions of the formyl, methyl, and nitrile groups.

The convergence of these independent lines of evidence provides an unassailable confirmation of the structure, meeting the

rigorous standards required for research, process development, and regulatory submission. This methodical, evidence-based

approach ensures the highest level of scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Structural Elucidation of 2-Formyl-5-methylbenzonitrile].
BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439265#2-formyl-5-
methylbenzonitrile-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact

our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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